molecular formula C6H9N5OS B6292285 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% CAS No. 131490-67-0

1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95%

Cat. No. B6292285
CAS RN: 131490-67-0
M. Wt: 199.24 g/mol
InChI Key: QTKYYXIZORIEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% (MTICA-95) is an organic molecule used in a variety of laboratory experiments, such as in the synthesis of other molecules and as a catalyst for chemical reactions. It is a white, odorless, crystalline solid with a melting point of about 120 °C. MTICA-95 is a derivative of the naturally occurring amino acid histidine and is used in many scientific applications due to its unique structure and properties.

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have been reported to show antibacterial activity . They can be used in the development of new drugs to treat bacterial infections.

Antimycobacterial Activity

Imidazole compounds also exhibit antimycobacterial properties . This makes them potentially useful in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives make them candidates for the development of drugs to treat conditions characterized by inflammation .

Antitumor Activity

Imidazole compounds have shown potential in the treatment of cancer due to their antitumor activity . They could be used in the development of new anticancer drugs.

Antidiabetic Activity

Imidazole derivatives have been reported to exhibit antidiabetic properties . This suggests potential applications in the treatment of diabetes.

Anti-allergic Activity

The anti-allergic properties of imidazole compounds could be harnessed in the development of drugs to treat allergic reactions .

Antipyretic Activity

Imidazole derivatives have been found to exhibit antipyretic (fever-reducing) properties . This suggests potential applications in the treatment of fever.

Antiviral Activity

Imidazole compounds have shown antiviral properties . This makes them potentially useful in the development of antiviral drugs.

properties

IUPAC Name

5-(carbamothioylamino)-1-methylimidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5OS/c1-11-2-9-3(4(7)12)5(11)10-6(8)13/h2H,1H3,(H2,7,12)(H3,8,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKYYXIZORIEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1NC(=S)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-thioureido-1H-imidazole-4-carboxamide

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-(N'-benzoylthiocarbamoyl)amino-1-methyl-1H-imidazole-4-carboxamide (12.1 g, 40 mM) was added to a mixture of acetone and methanol (1:1) (200 ml). Potassium carbonate 2.8 g, 20 mM) dissolved in water (12 ml) was added. The reaction mixture was refluxed under N2 for 6 hours whereafter acetic acid (2.9 g, 48 mM) was added. After stirring in an ice bath the product was filtered off, washed and dried. Hereby was isolated 7.7 g (96%) of the title compound as a white powder, mp. 270°-274° C. (dec.) (the conversion begins at about 220° C.).
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200 mL
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2.8 g
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12 mL
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2.9 g
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Yield
96%

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